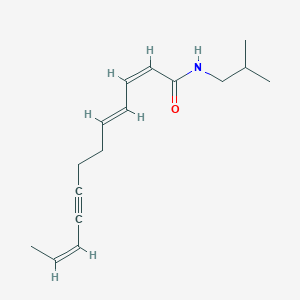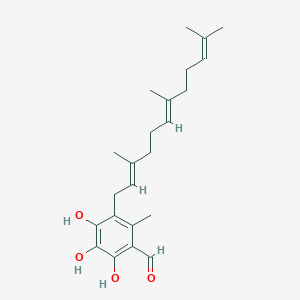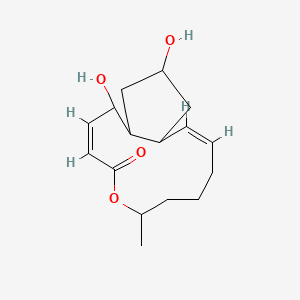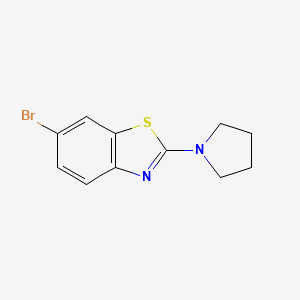
phomopsolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
phomopsolide A is a natural product found in Penicillium and Phomopsis velata with data available.
Applications De Recherche Scientifique
1. Biological Activity and Synthesis
Phomopsolide A has been identified as a metabolite produced by the fungus Phomopsis oblonga, exhibiting properties as a boring/feeding deterrent for elm bark beetles (Grove, 1985). This indicates its potential use in protecting plants from pest infestations. Additionally, advancements in the synthesis of this compound, such as the approach using olefin cross-metathesis, have been reported, paving the way for its wider application in biological studies (Reddy, Sabitha, & Yadav, 2015).
2. Antimicrobial Properties
This compound, along with other phomopsolides, has been isolated from various fungal species and shown to possess significant antimicrobial properties. These findings suggest its potential role in developing new antimicrobial agents. For example, its activity against Mycobacterium tuberculosis highlights its relevance in addressing infectious diseases (Clark et al., 2015).
3. Anticancer Activities
Research has explored the anticancer potential of this compound. Synthesis and comparison studies of this compound and its analogues have revealed moderate cytotoxicities against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment (Aljahdali, Freedman, Scott, Li, & O'Doherty, 2019).
Propriétés
Numéro CAS |
97529-83-4 |
|---|---|
Formule moléculaire |
C15H18O6 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
[(2S,3S)-2-[(Z)-4-hydroxy-3-oxopent-1-enyl]-6-oxo-2,3-dihydropyran-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H18O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-8,10,12-13,16H,1-3H3/b6-5-,9-4+/t10?,12-,13-/m0/s1 |
Clé InChI |
LJWPJGJLPBFTPH-UZXIAGNXSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@H]1C=CC(=O)O[C@H]1/C=C\C(=O)C(C)O |
SMILES |
CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(=O)C(C)O |
SMILES canonique |
CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(=O)C(C)O |
Synonymes |
6(E)-phomopsolide A phomopsolide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide](/img/structure/B1236746.png)




